(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1082882-95-8
VCID: VC3237533
InChI: InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2
SMILES: C1CN(CCC1O)C(=O)C2=CC=C(C=C2)F
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol

(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone

CAS No.: 1082882-95-8

Cat. No.: VC3237533

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone - 1082882-95-8

Specification

CAS No. 1082882-95-8
Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
IUPAC Name (4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2
Standard InChI Key DWEMLPXMOWMTEX-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C(=O)C2=CC=C(C=C2)F
Canonical SMILES C1CN(CCC1O)C(=O)C2=CC=C(C=C2)F

Introduction

(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is a complex organic compound with the molecular formula C12H14FNO2. It features a fluorophenyl group and a hydroxypiperidinyl group, contributing to its unique properties and potential applications in medicinal chemistry. This compound is classified as an aromatic ketone due to the presence of both an aromatic ring and a carbonyl group .

Synthesis

The synthesis of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxypiperidine. This reaction is facilitated by a base, commonly triethylamine, which neutralizes the hydrochloric acid produced during the process.

Applications and Potential Uses

This compound is primarily synthesized for research purposes and is often used as a building block in the development of more complex molecules. Its structural features, particularly the hydroxypiperidinyl moiety, suggest potential interactions with biological targets such as enzymes and receptors, making it relevant in medicinal chemistry.

Chemical Reactions and Mechanism of Action

The mechanism of action for (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone involves interactions with biological targets. The compound may modulate receptor activity or enzyme function due to its structural features, particularly the hydroxypiperidinyl group, which may facilitate binding to various biological sites.

Chemical Data Table

PropertyValue
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
CAS Number656830-26-1 (or 1082882-95-8)
Synthesis Precursors4-Fluorobenzoyl chloride, 4-Hydroxypiperidine
Base Used in SynthesisTriethylamine

Spectroscopic Data:

While specific spectroscopic data (e.g., NMR, IR) for this compound are not detailed in the available sources, its aromatic and carbonyl functionalities would typically be characterized using these methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator